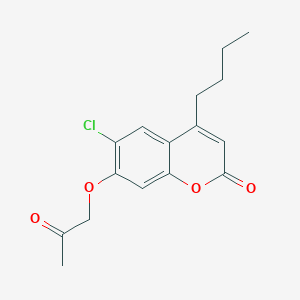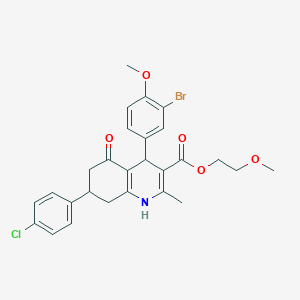
N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community. It is a thiazole derivative that exhibits a wide range of biological activities and has been extensively studied for its potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. It also exhibits potent anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its wide range of biological activities. It can be used as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another advantage is its high yield and purity, which makes it suitable for large-scale synthesis. However, one of the limitations of N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is the development of new analogs with improved biological activity and reduced toxicity. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 4-fluorobenzaldehyde in the presence of hydrobromic acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The yield of the product is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S.BrH/c1-11-2-4-12(5-3-11)15-10-20-16(19-15)18-14-8-6-13(17)7-9-14;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFABYOHAGLQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5068066.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5068074.png)
![5-{3-ethoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068082.png)
![3-methyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5068094.png)
![6-(4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5068098.png)

![3-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5068117.png)

![ethyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5068127.png)
![3,5-dichloro-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5068129.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068142.png)
![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5068147.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5068155.png)